molecular formula C13H17Cl2N3S B1524062 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride CAS No. 1311315-01-1

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride

Cat. No.: B1524062
CAS No.: 1311315-01-1
M. Wt: 318.3 g/mol
InChI Key: LVSRRXAFJGIWNC-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride is a heterocyclic compound featuring a pyridine core linked to a thiazole ring, which is further substituted with a piperidin-4-yl group. Its molecular formula is C₁₃H₁₆Cl₂N₃S (calculated), with a molecular weight of approximately 316.9 g/mol. The dihydrochloride salt enhances its solubility in polar solvents, a critical factor for pharmacological applications. However, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name

2-piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S.2ClH/c1-5-14-6-2-10(1)12-9-17-13(16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSRRXAFJGIWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-01-1
Record name 4-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride
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Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole and pyridine possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes, making these compounds valuable in developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the neuroprotective properties of thiazole-containing compounds. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, presenting opportunities for therapeutic development in conditions like Alzheimer's and Parkinson's disease .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the efficacy against bacterial strainsDemonstrated significant inhibition of growth in E. coli and S. aureus .
Anticancer ResearchAssess cytotoxic effects on cancer cell linesShowed dose-dependent inhibition of cell proliferation in breast and lung cancer cells .
Neuroprotective StudyInvestigate effects on neuronal cells under stress conditionsReduced apoptosis and improved cell viability in models of oxidative stress .

Applications in Drug Development

The unique structure of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride positions it as a valuable scaffold for drug design. Its derivatives can be synthesized to optimize pharmacokinetic properties and enhance biological activity. The ongoing research into its mechanisms of action is crucial for understanding how to leverage its properties for therapeutic purposes.

Comparison with Similar Compounds

Research Findings and Limitations

  • Safety Data : ’s compound lacks GHS hazard classification, implying lower acute toxicity compared to thiazole/imidazole derivatives, which often require stringent handling due to reactive heterocycles .

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones and thiourea or related sulfur-containing reagents under reflux conditions. Solvents such as ethanol or dimethylformamide (DMF) are preferred to ensure high yields and purity.

Parameter Typical Conditions
Reactants α-Haloketone + Thiourea
Solvent Ethanol or DMF
Temperature Reflux (approx. 78–150 °C)
Reaction Time 4–12 hours
Yield 70–85%

Synthesis and Protection of Piperidine Derivative

Starting from 4-piperidone hydrochloride, the piperidine moiety is synthesized and protected to prevent side reactions during coupling. One documented method involves the formation of N-tert-butyloxycarbonyl-4-piperidone, followed by reductive amination to yield 4-amino-1-tert-butoxycarbonylpiperidine with yields around 80–90%.

Step Reagents and Conditions Yield (%)
Protection of 4-piperidone Dimethyl dicarbonate butyl ester, aqueous acetone, room temperature, 24 h 91
Reductive amination Ammonia ethanol solution, titanium tetraisopropylate, sodium borohydride 81

Coupling of Thiazole and Piperidine-Pyridine Components

The coupling reaction involves reacting the synthesized thiazole intermediate with the piperidine derivative and pyridine under nitrogen atmosphere. Reagents such as nitrine diphenyl phosphoester and triethylamine in toluene are used, with reflux for approximately 5 hours to complete the reaction.

Parameter Conditions Yield (%)
Solvent Toluene
Catalyst/Base Triethylamine
Temperature Reflux (~110 °C)
Reaction Time 5 hours
Purification Recrystallization from ethyl acetate/methanol 78

Analytical and Purification Techniques

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Yield (%) Notes
1 Thiazole ring formation α-Haloketone + Thiourea, Ethanol/DMF, Reflux 70–85 Multi-hour reflux
2 Piperidine derivative protection & synthesis 4-Piperidone hydrochloride, dimethyl dicarbonate, reductive amination 81–91 Protection critical for selectivity
3 Coupling of thiazole, piperidine, and pyridine Nitrine diphenyl phosphoester, triethylamine, toluene, reflux 78 Nitrogen atmosphere required
4 Salt formation Treatment with HCl to form dihydrochloride salt Quantitative Enhances solubility and stability

Research Findings and Notes

  • The preparation methods emphasize controlled reaction conditions such as temperature, atmosphere (nitrogen protection), and solvent choice to optimize yield and purity.
  • Protecting groups like tert-butyloxycarbonyl are essential to prevent side reactions during multi-step synthesis.
  • The final dihydrochloride salt form improves the compound's physicochemical properties for pharmaceutical applications.
  • The described yields are consistent with literature reports, indicating reproducibility and robustness of the synthetic route.
  • Analytical techniques confirm the successful synthesis and structural integrity of the compound, supporting its further use in medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Ventilation : Use fume hoods for synthesis or handling powdered forms to avoid inhalation exposure .
  • First Aid :
  • Inhalation : Move to fresh air; seek medical attention if symptoms persist.
  • Skin Contact : Remove contaminated clothing, rinse skin with water for 15 minutes.
  • Eye Contact : Flush eyes with water for 10–15 minutes; remove contact lenses if possible .
  • Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts like hydrogen chloride .

Q. What synthetic routes are commonly employed for the preparation of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride, and what are the critical reaction parameters?

  • Methodological Answer :

  • Key Steps :

Thiazole Ring Formation : React piperidine-4-carboxamide with α-bromoketones in ethanol under reflux (70–80°C) to form the thiazole core .

Pyridine Coupling : Use Suzuki-Miyaura cross-coupling with pyridine boronic acids in the presence of Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/water (3:1) at 80°C .

Salt Formation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the dihydrochloride salt .

  • Critical Parameters :
  • Solvent polarity (THF vs. DMF) affects coupling efficiency.
  • Temperature control during thiazole formation minimizes side products.
  • Stoichiometric excess of HCl ensures complete salt formation .

Q. How can researchers verify the structural integrity and purity of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirm thiazole protons (δ 7.2–7.5 ppm) and piperidine methylene groups (δ 2.8–3.2 ppm). Pyridine protons appear as a multiplet at δ 8.3–8.6 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 292.2 (free base) and characteristic chloride adducts .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., solvent, temperature) impact the yield and purity of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride during synthesis?

  • Methodological Answer :

  • Solvent Effects :
  • Polar aprotic solvents (DMF, DMSO) increase thiazole ring formation rates but may promote degradation at elevated temperatures. Non-polar solvents (toluene) reduce side reactions but require longer reaction times .
  • Temperature Optimization :
  • Thiazole synthesis at >90°C leads to dimerization; maintaining 70–80°C improves yield by 15–20% .
  • Catalyst Screening :
  • Pd(OAc)₂/XPhos systems enhance cross-coupling efficiency compared to Pd(PPh₃)₄, reducing palladium residue in the final product .
  • Data-Driven Adjustments : Use Design of Experiments (DoE) to model interactions between solvent polarity, temperature, and catalyst loading .

Q. What strategies can be employed to resolve contradictions in reported biological activities of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride across different studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines (HEK293, HeLa) to identify cell-type-specific effects .
  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets like PI3K or JAK2 .
  • Metabolite Profiling : LC-MS/MS can detect active metabolites that may contribute to off-target effects in vivo .
  • Literature Meta-Analysis : Cross-reference structural analogs (e.g., 5-chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) to identify conserved structure-activity relationships .

Q. What are the key considerations for designing in vitro assays to evaluate the interaction of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride with putative biological targets?

  • Methodological Answer :

  • Buffer Compatibility : Avoid phosphate buffers (pH >7.0) to prevent precipitation of the dihydrochloride salt; use HEPES (pH 6.5–7.0) instead .
  • Redox Stability : Include antioxidants (e.g., 1 mM DTT) if testing in reducing environments (e.g., cytoplasmic assays) .
  • Control Experiments :
  • Negative Controls : Use structurally similar but inactive analogs (e.g., piperidine-free thiazoles) to confirm specificity.
  • Positive Controls : Reference inhibitors (e.g., Wortmannin for PI3K) to benchmark activity .
  • High-Throughput Screening (HTS) : Optimize compound solubility in DMSO (<0.1% final concentration) to avoid assay interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride
Reactant of Route 2
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4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride

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